molecular formula C10H11ClO3S B1326229 Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate CAS No. 473694-31-4

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Cat. No. B1326229
M. Wt: 246.71 g/mol
InChI Key: QJTDCLHXLRTBME-UHFFFAOYSA-N
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Description

The compound would first be described in terms of its molecular formula, structure, and weight. The presence of functional groups and their positions would be identified.



Synthesis Analysis

The methods used to synthesize the compound would be detailed. This could involve multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the molecular structure of the compound.



Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at how it reacts with other compounds under various conditions.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and stability would be determined.


Scientific Research Applications

Biocatalysis and Enzyme Engineering Research by Ye et al. (2010) demonstrated the biocatalysis of ethyl 4-chloro-3-oxobutanoate (a compound structurally related to Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate) to its hydroxy derivative using Escherichia coli co-expressing specific genes. This process achieved high efficiency and enantiomeric excess, indicating its potential in producing chiral intermediates for pharmaceuticals. Similarly, Kizaki et al. (2001) explored the asymmetric reduction of the same compound using E. coli cells with specific gene expressions, achieving high molar yields and optical purity.

Chemical Synthesis and Reactions The compound has been used in various chemical syntheses and reactions. For instance, Kiyani and Ghorbani (2015) conducted a multi-component reaction using ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate in aqueous medium, leading to high yields of specific compounds. Furthermore, Mabkhot et al. (2020) synthesized a novel bis(2-thienyl)disulfide derivative using ethyl 3-oxobutanoate and other reactants, highlighting the versatility of such compounds in organic synthesis.

Safety And Hazards

The compound’s toxicity and any safety hazards associated with its use would be evaluated.


Future Directions

Based on the results of these analyses, scientists might propose future research directions. This could involve further studies on the compound’s properties, potential uses, or methods to improve its synthesis.


properties

IUPAC Name

ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-2-14-10(13)6-3-7(12)8-4-5-9(11)15-8/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTDCLHXLRTBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645854
Record name Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

CAS RN

473694-31-4
Record name Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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